molecular formula C18H20N2O4S B2807273 1-(benzo[d][1,3]dioxol-5-yl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea CAS No. 2320900-07-8

1-(benzo[d][1,3]dioxol-5-yl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea

Cat. No. B2807273
CAS RN: 2320900-07-8
M. Wt: 360.43
InChI Key: HNAFMVDRANTJHS-UHFFFAOYSA-N
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Description

1-(benzo[d][1,3]dioxol-5-yl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea is a useful research compound. Its molecular formula is C18H20N2O4S and its molecular weight is 360.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antioxidant Activity

One study involving the preparation and characterization of coumarin substituted heterocyclic compounds demonstrated that derivatives of the specified chemical structure exhibit high antioxidant activities. This was evidenced by their scavenging ability against stable DPPH radicals, where the coumarin derivative displayed significant antioxidant activity, reaching 80% scavenging activity at a concentration of 1000 μg/mL (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).

Antimicrobial and Anti-proliferative Activities

Another research effort synthesized thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety. These compounds were evaluated for their antimicrobial and anti-proliferative activities, revealing that certain derivatives showed promising results. Specifically, one derivative exhibited a notable inhibitory effect on HCT-116 cancer cells, indicating potential as an anti-proliferative agent (Mansour, Aboelnaga, Nassar, & Elewa, 2020).

Antibacterial Compounds from 4-Hydroxycoumarins

Research on the synthesis of antibacterial compounds from 4-hydroxycoumarins revealed a variety of derivatives with significant antibacterial properties. These compounds were obtained through reactions involving urea, thiourea, and guanidine, showcasing the chemical versatility and potential therapeutic applications of the core structure (Mulwad & Shirodkar, 2002).

Antitumor Activity

A study on the synthesis of 1‐substituted 3‐aryl‐5‐aryl(hetaryl)‐2‐pyrazolines, including thiophene and benzodioxol moieties, evaluated their antitumor activity. Certain derivatives exhibited remarkable activity against leukemia, renal cancer, and prostate cancer cell lines, underscoring the potential of these compounds as antitumor agents (Insuasty et al., 2012).

Novel Bis-Pyrazolyl-Thiazoles as Anti-Tumor Agents

In addition, research into bis-pyrazolyl-thiazoles incorporating the thiophene moiety as potential anti-tumor agents found that these compounds showed promising activities against hepatocellular carcinoma cell lines. The study highlighted several compounds with significant IC50 values, indicating their effectiveness in inhibiting cancer cell growth (Gomha, Edrees, & Altalbawy, 2016).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[(4-thiophen-3-yloxan-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c21-17(20-14-1-2-15-16(9-14)24-12-23-15)19-11-18(4-6-22-7-5-18)13-3-8-25-10-13/h1-3,8-10H,4-7,11-12H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNAFMVDRANTJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)NC2=CC3=C(C=C2)OCO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2H-1,3-benzodioxol-5-yl)-1-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea

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